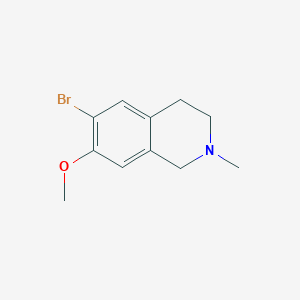

6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

描述

Historical Context and Discovery

The discovery and development of this compound must be understood within the broader historical context of tetrahydroisoquinoline alkaloid research, which has its roots in the early 19th century isolation of morphine from opium. The systematic study of isoquinoline alkaloids began when morphine was first isolated from the opium plant, marking the beginning of scientific attention toward this compound class. This foundational discovery established the importance of the isoquinoline scaffold in natural product chemistry and pharmaceutical development.

The tetrahydroisoquinoline framework, classified as a secondary amine derived from isoquinoline through hydrogenation, has been recognized as a privileged structure in medicinal chemistry since the mid-20th century. The compound appears as a colorless viscous liquid that demonstrates miscibility with most organic solvents, properties that have facilitated its use in various synthetic applications. The specific compound this compound was first documented in chemical databases in 2014, representing a relatively recent addition to the tetrahydroisoquinoline family of compounds.

The development of synthetic methodologies for accessing substituted tetrahydroisoquinolines has evolved significantly over the past several decades. Classical synthetic approaches such as the Pomeranz-Fritsch-Bobbitt cyclization have been instrumental in constructing the tetrahydroisoquinoline core structure. These methods have enabled researchers to prepare diverse derivatives, including halogenated and methoxylated variants like this compound. The ability to introduce specific substituents at defined positions has opened new avenues for structure-activity relationship studies and drug discovery efforts.

The compound's identification and cataloging in chemical databases reflects the ongoing efforts to expand the chemical space of bioactive tetrahydroisoquinoline derivatives. Modern synthetic chemistry has enabled the preparation of compounds with specific substitution patterns that were previously challenging to access, contributing to a deeper understanding of how structural modifications influence biological activity and chemical properties.

Classification within Isoquinoline Alkaloids

This compound belongs to the isoquinoline alkaloids, which represent the largest group among all alkaloids and are characterized by their derivation from the isoquinoline heterocyclic nucleus. Isoquinoline alkaloids can be further classified based on their different chemical basic structures, with the most common structural types being the benzylisoquinolines and the aporphines. According to current knowledge, approximately 2,500 isoquinoline alkaloids are known, which are mainly formed by plants.

The compound specifically falls within the tetrahydroisoquinoline subfamily, which constitutes one of the largest families of alkaloids and exhibits a wide range of structural diversity and biological activity. Tetrahydroisoquinoline natural products range from simple tetrahydroisoquinoline natural products to complex tristetrahydroisoquinoline alkaloids such as the ecteinascidins. The structural classification of this compound places it among the substituted tetrahydroisoquinolines that bear functional groups at specific positions on the aromatic ring.

From a structural perspective, isoquinoline alkaloids are classified based on their molecular precursor, structures, and origins, or on the biological pathways used to synthesize them. Tyrosine-derived alkaloids, which include many tetrahydroisoquinoline derivatives, are classified as protoalkaloids within the phenylethylamine alkaloid chemical group. This classification reflects the biosynthetic origin of these compounds from the amino acid tyrosine, which serves as the fundamental building block for the isoquinoline skeleton.

The presence of bromine at the 6-position, methoxy group at the 7-position, and methyl group at the 2-position creates a unique substitution pattern that distinguishes this compound from other members of the tetrahydroisoquinoline family. These specific substituents influence the compound's electronic properties, steric considerations, and potential biological activities. The brominated tetrahydroisoquinoline derivatives represent a specialized subset within the larger family, with the halogen substitution often providing enhanced biological activity or serving as a synthetic handle for further chemical modifications.

The systematic nomenclature and classification of this compound follows established conventions for isoquinoline alkaloids, with the numbering system reflecting the positions of substituents relative to the nitrogen-containing heterocycle. This standardized approach facilitates communication within the scientific community and enables researchers to predict structure-activity relationships based on known patterns within the alkaloid family.

Significance in Tetrahydroisoquinoline Research

The significance of this compound in contemporary research stems from its unique substitution pattern and its role as a representative compound for studying structure-activity relationships within the tetrahydroisoquinoline family. Research has demonstrated that tetrahydroisoquinoline derivatives exhibit diverse biological activities, including antitumor, antimalarial, antibacterial, antifungal, antiparasitic, antiviral, and anti-inflammatory properties. The specific substitution pattern of this compound makes it particularly valuable for understanding how different functional groups influence these biological activities.

Studies focusing on the importance of substitution at the 6- and 7-positions of the tetrahydroisoquinoline core have revealed critical insights into receptor binding and biological activity. Research has shown that the 7-position is particularly important for certain biological activities, with 7-substituted tetrahydroisoquinolines showing potent antagonism at specific receptors. The presence of a methoxy group at the 7-position in this compound aligns with patterns observed in other bioactive compounds within this family.

The bromine substituent at the 6-position represents an important structural feature that has been explored in various tetrahydroisoquinoline derivatives. Comparative studies with positional isomers of brominated tetrahydroisoquinolines have demonstrated that the position of the bromine substituent influences electronic and steric properties, which in turn affect reactivity in substitution reactions. The 6-bromo substitution pattern is preferred in certain synthetic transformations, such as chlorosulfonylation reactions used in the synthesis of specific enzyme inhibitors.

The methyl group at the 2-position adds another layer of structural complexity that influences the compound's conformational properties and potential biological activities. The 2-methyl substitution is commonly found in bioactive tetrahydroisoquinoline derivatives and has been associated with enhanced receptor selectivity and improved pharmacological profiles in related compounds. This substitution pattern makes the compound a valuable model for studying the effects of multiple substituents on tetrahydroisoquinoline activity.

Research applications of this compound extend to its use as a synthetic intermediate in the preparation of more complex molecules. The presence of multiple functional groups provides opportunities for selective chemical modifications, enabling researchers to access diverse chemical libraries for biological screening. The compound serves as a versatile building block for structure-activity relationship studies, allowing researchers to systematically modify individual substituents while maintaining the core tetrahydroisoquinoline framework.

Current Research Landscape

The current research landscape surrounding this compound reflects broader trends in tetrahydroisoquinoline alkaloid research, which has experienced significant advancement through modern synthetic methodologies and biological screening techniques. Recent advances in the total synthesis of tetrahydroisoquinoline natural products have provided new insights into structure-activity relationships and enabled access to previously challenging molecular targets. These developments have particular relevance for compounds like this compound, which serve as models for understanding the effects of specific substitution patterns.

Contemporary research efforts have focused on developing efficient synthetic routes to substituted tetrahydroisoquinolines using modern catalytic methods. Recent chemical syntheses have emerged that harness novel, creative synthetic design and modern chemical methodology. These approaches have enabled researchers to access complex tetrahydroisoquinoline derivatives with greater efficiency and selectivity than traditional methods. The development of new synthetic methodologies continues to expand the accessible chemical space within the tetrahydroisoquinoline family.

Biological evaluation of tetrahydroisoquinoline derivatives has revealed their potential as therapeutic agents for various diseases. Studies have demonstrated that these compounds can serve as selective antagonists for specific receptor systems, with structure-activity relationships heavily dependent on the substitution pattern of the tetrahydroisoquinoline core. The growing understanding of these relationships has informed the design of new compounds with improved selectivity and potency profiles.

Industrial applications of tetrahydroisoquinoline research have expanded significantly, with microbial biosynthesis emerging as a viable alternative to traditional chemical synthesis for certain alkaloids. A yeast platform for high-level synthesis of tetrahydroisoquinoline alkaloids has demonstrated the potential for biotechnological production of these compounds. This approach has achieved remarkable improvements in production efficiency, with some intermediates showing 57,000-fold improvements over first-generation strains.

The integration of computational approaches with experimental research has enhanced the understanding of tetrahydroisoquinoline structure-activity relationships. Modern drug discovery efforts increasingly rely on computational predictions to guide synthetic efforts and optimize compound properties. This approach has particular relevance for compounds like this compound, where the effects of multiple substituents must be considered in concert.

Table 1: Comparative Analysis of Related Tetrahydroisoquinoline Derivatives

Future research directions in tetrahydroisoquinoline chemistry are likely to focus on expanding the chemical diversity of available compounds while improving synthetic efficiency and biological activity. The continued development of new synthetic methodologies, combined with advances in biological screening and computational modeling, promises to unlock new therapeutic potential within this important class of compounds.

属性

IUPAC Name |

6-bromo-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-13-4-3-8-5-10(12)11(14-2)6-9(8)7-13/h5-6H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPBOEGOGZZSNFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the desired tetrahydroisoquinoline derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

化学反应分析

Types of Reactions

6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted tetrahydroisoquinolines.

科学研究应用

Neuropharmacological Research

Research indicates that tetrahydroisoquinolines exhibit potential neuroprotective effects. Specifically, 6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline has been studied for its ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This modulation suggests potential therapeutic roles in treating conditions such as:

- Parkinson's Disease : Studies have shown that compounds similar to this tetrahydroisoquinoline can enhance dopaminergic activity, potentially alleviating symptoms associated with dopamine depletion .

- Depression and Anxiety Disorders : The compound's interaction with serotonin receptors may contribute to antidepressant effects, making it a candidate for further exploration in mood disorder therapies .

Anticancer Activity

Recent investigations have highlighted the anticancer properties of various tetrahydroisoquinoline derivatives. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Specific cancers of interest include:

- Breast Cancer : In vitro studies have indicated that the compound can reduce the viability of breast cancer cell lines .

- Lung Cancer : Similar effects have been observed in lung cancer models, suggesting a need for further in vivo studies to confirm these findings .

Building Block in Synthesis

Due to its unique structural features, this compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex molecules through various coupling reactions and functional group transformations. Notable applications include:

- Synthesis of Novel Antidepressants : Researchers are exploring modifications of this compound to develop new antidepressant agents with improved efficacy and reduced side effects .

- Creation of Biologically Active Molecules : Its bromine and methoxy substituents allow for further functionalization that can lead to the development of new pharmacophores with diverse biological activities .

Case Studies

作用机制

The mechanism of action of 6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, it is likely to interact with enzymes and receptors involved in neurotransmission and cellular signaling. The presence of the bromine and methoxy groups may enhance its binding affinity and specificity for these targets.

相似化合物的比较

Comparison with Similar Tetrahydroisoquinoline Derivatives

Structural Analogues and Substituent Effects

The biological and chemical properties of THIQ derivatives are highly dependent on substituent type, position, and stereochemistry. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of 6-Br-7-MeO-2-Me-THIQ with Analogues

Pharmacological and Functional Differences

Anticancer Activity

- STX3451 : Exhibits potent anticancer activity via G2–M phase arrest and autophagy induction. The sulfamoyloxy group at position 6 enhances its cytotoxicity, while bromine at position 3 contributes to DNA interaction .

Enzyme Modulation

- Compound 14 : Shows selective inhibition of human butyrylcholinesterase (HuBuChE), attributed to its 3-hydroxy-4-methoxybenzyl and methylenedioxy groups. The methyl group at position 2 enhances lipophilicity .

- 6-Br-7-MeO-2-Me-THIQ : The bromine may sterically hinder enzyme interactions, though this remains untested.

Neuroactive Effects

- MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine): A structurally related compound causing Parkinsonism via selective nigrostriatal toxicity.

Wound Healing

- CKD712 : Promotes VEGF production and wound closure via AMPK/HO-1 pathways. The dihydroxy groups at positions 6 and 7 are critical for activity, contrasting with the bromine and methoxy groups in 6-Br-7-MeO-2-Me-THIQ .

生物活性

6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 1784885-77-3) is a compound belonging to the tetrahydroisoquinoline class, which is known for its diverse biological activities. The presence of bromine and methoxy groups enhances its chemical properties and potential therapeutic applications. This article reviews the biological activity of this compound, including its effects on various biochemical pathways, cellular processes, and potential therapeutic uses.

- Molecular Formula : C11H14BrNO

- Molecular Weight : 256.14 g/mol

- IUPAC Name : 6-bromo-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline

Enzyme Interactions

This compound exhibits significant interactions with various enzymes:

- Phenylethanolamine N-methyltransferase (PNMT) : This compound has been shown to inhibit PNMT, an enzyme involved in the synthesis of catecholamines. This inhibition could have implications for regulating neurotransmitter levels and managing conditions like hypertension and anxiety .

- Antimicrobial Activity : Research indicates that tetrahydroisoquinoline derivatives can inhibit the activity of enzymes like New Delhi metallo-beta-lactamase (NDM-1), which is crucial for antibiotic resistance in bacteria .

Cellular Effects

The compound influences several cellular processes:

- Cell Signaling Pathways : It modulates pathways involved in cell proliferation and apoptosis. For instance, it can impact the activity of signaling molecules that regulate cell growth and survival .

- Gene Expression : Studies have demonstrated that this compound can alter gene expression profiles related to stress responses and metabolic pathways.

Neuroprotective Effects

A study investigated the neuroprotective properties of tetrahydroisoquinoline derivatives, including this compound. The results indicated that these compounds could reduce oxidative stress markers in neuronal cell lines exposed to neurotoxic agents like paraquat . This suggests potential applications in treating neurodegenerative diseases such as Parkinson's disease.

Anticancer Potential

Another research effort focused on the anticancer properties of this compound. It was found to induce apoptosis in cancer cell lines by modulating key apoptotic pathways. The compound's ability to inhibit specific kinases involved in cell cycle regulation further supports its potential as an anticancer agent .

Comparison with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains bromine and methoxy groups | Inhibits PNMT; neuroprotective |

| 7-Methoxy-1,2,3,4-tetrahydroisoquinoline | Lacks bromine; simpler structure | Reduced biological activity |

| 6-Bromo-1,2,3,4-tetrahydroisoquinoline | Lacks methoxy group; different reactivity | Varies; less studied |

| 2-Methyl-1,2,3,4-tetrahydroisoquinoline | Lacks both bromine and methoxy groups | Distinct chemical behavior |

常见问题

Q. What experimental designs optimize THIQ derivative libraries for high-throughput screening?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。